molecular formula C9H17NO B13070334 8-Oxa-2-azaspiro[4.6]undecane

8-Oxa-2-azaspiro[4.6]undecane

Cat. No.: B13070334
M. Wt: 155.24 g/mol
InChI Key: HKBAHRPARHKOSU-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Heterocycles in Contemporary Chemical Research

Spirocyclic heterocycles, which incorporate at least one heteroatom such as nitrogen or oxygen into their fused ring system, represent a pivotal class of organic compounds. walshmedicalmedia.com Their inherent three-dimensionality and conformational rigidity make them attractive scaffolds in medicinal chemistry and materials science. walshmedicalmedia.comrsc.org The unique spatial arrangement of substituents around the spiro center can lead to enhanced biological activity and improved physicochemical properties compared to their non-spirocyclic counterparts. rsc.orgnih.gov Consequently, the synthesis and study of these complex molecules are areas of intense research, with applications ranging from drug discovery to the development of novel materials. walshmedicalmedia.combohrium.com

Structural Significance of the Spiro[4.6]undecane Scaffold

The spiro[4.6]undecane framework consists of a five-membered ring fused to a seven-membered ring through a common spiro carbon atom. nih.gov This particular combination of ring sizes imparts a distinct conformational profile and steric environment.

Spirocyclic systems are broadly classified based on the sizes of the constituent rings. The spiro[4.6]undecane system is thus defined by its five- and seven-membered rings. This places it in a different category from the more commonly studied spiro[4.5]decane (five- and six-membered rings) and spiro[5.5]undecane (two six-membered rings) systems. scispace.com The larger seven-membered ring in the spiro[4.6]undecane scaffold introduces greater flexibility compared to smaller ring systems, which can be a crucial factor in its interaction with biological targets.

The incorporation of both nitrogen and oxygen atoms into the spiro[4.6]undecane backbone to form 8-Oxa-2-azaspiro[4.6]undecane introduces key functionalities. The oxygen atom, as part of an ether linkage, and the nitrogen atom, as a secondary amine, can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition processes in biological systems. beilstein-journals.org The presence of these heteroatoms also influences the molecule's polarity, solubility, and metabolic stability, properties of paramount importance in drug design. nih.gov The biosynthesis of such oxa-aza spirocyclic systems is a subject of interest, with proposed pathways often involving complex enzymatic transformations. beilstein-journals.orgresearchgate.net

Academic Context of 8-Oxa-2-azaspiro[4.6]undecane

While the broader class of spirocycles is well-documented, 8-Oxa-2-azaspiro[4.6]undecane itself is a more specialized area of study.

The structural uniqueness of 8-Oxa-2-azaspiro[4.6]undecane becomes apparent when compared to its spiro[4.5]decane and spiro[5.5]undecane analogues. For instance, the synthesis of 8-oxa-2-azaspiro[4.5]decane has been conveniently achieved from commercially available starting materials. researchgate.net Research on oxa-aza spiro[4.5]decane and spiro[5.5]undecane systems has revealed their potential in various applications. csic.escsic.es The different ring sizes in 8-Oxa-2-azaspiro[4.6]undecane lead to distinct bond angles, ring strain, and conformational possibilities, setting it apart from its smaller-ring counterparts and suggesting potentially different biological activities and chemical reactivities. scispace.com

A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification of its substituents. The unique three-dimensional arrangement and the presence of versatile functional groups (amine and ether) in 8-Oxa-2-azaspiro[4.6]undecane suggest its potential as such a scaffold. ethernet.edu.et Its derivatives, like 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid, are already being explored in medicinal chemistry for their potential biological interactions. evitachem.com The development of efficient synthetic routes to this and related spiro[4.6]undecane systems will be crucial for unlocking their full potential in the discovery of new bioactive molecules. acs.org

Data Tables

Table 1: Comparison of Related Spirocyclic Systems

Spirocyclic System Ring Sizes Key Structural Features
Spiro[4.5]decane 5-membered, 6-membered Commonly studied, relatively rigid framework. researchgate.net
Spiro[5.5]undecane 6-membered, 6-membered Symmetrical system, often used as a core in medicinal chemistry.

Table 2: Heteroatom-Containing Spiro[4.6]undecane Derivatives in Research

Compound Name Key Features Research Context
1,6-Dioxa-2-azaspiro[4.6]undecane Found in marine natural products like psammaplysins. mdpi.comnih.gov Investigated for antimalarial and growth inhibitory effects. mdpi.comnih.gov
1,4-Dioxa-8-azaspiro[4.6]undecane A heterocyclic spirocyclic compound. Studied for potential biological activities.
1-Oxa-4-thia-8-azaspiro[4.6]undecane Contains sulfur in addition to oxygen and nitrogen. nih.gov Synthesized as part of a library for antimycobacterial screening. nih.gov

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

9-oxa-2-azaspiro[4.6]undecane

InChI

InChI=1S/C9H17NO/c1-2-9(3-5-10-8-9)4-7-11-6-1/h10H,1-8H2

InChI Key

HKBAHRPARHKOSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)CCOC1

Origin of Product

United States

Synthetic Methodologies for 8 Oxa 2 Azaspiro 4.6 Undecane and Analogous Systems

Strategies for the Construction of the 8-Oxa-2-azaspiro[4.6]undecane Core

The assembly of the spirocyclic core, where two rings share a single carbon atom, presents unique stereochemical and regiochemical challenges. Chemists have developed both intermolecular and intramolecular strategies to address these challenges effectively.

Intermolecular strategies involve the reaction of two or more separate molecules to form the spirocyclic system in a convergent manner. A prominent example of this approach is the [3+2] cycloaddition reaction using azomethine ylides. This method is particularly effective for synthesizing spirocyclic pyrrolidines, which are structurally related to the azaspiro[4.6]undecane core.

In a typical sequence, a ketone is converted into an electron-deficient exocyclic alkene. This intermediate then reacts with an in situ generated azomethine ylide. The concerted, pericyclic nature of the [3+2] cycloaddition allows for the efficient and often stereoselective construction of the pyrrolidine (B122466) ring fused at the spiro center.

Table 1: Representative Intermolecular [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis

Reactant A Reactant B Key Conditions Product Type Reference
Alicyclic Ketone N-benzyl azomethine ylide (from sarcosine (B1681465) and paraformaldehyde) Conversion to exocyclic alkene, then cycloaddition Spirocyclic pyrrolidine

This methodology offers a modular approach, allowing for diversity in the final spirocyclic products by varying the initial ketone and the components used to generate the azomethine ylide.

Intramolecular strategies, where a single linear precursor is induced to cyclize, are powerful for creating complex cyclic systems. These pathways can be broadly classified based on the nature of the reactive intermediates involved, primarily radical or ionic species.

Radical cyclizations have emerged as a robust tool for the synthesis of complex molecular architectures, including spirocycles. These reactions often proceed under mild conditions and exhibit high functional group tolerance. The formation of the key spirocyclic junction is typically achieved through a 5-exo or 6-exo cyclization of a radical onto an acceptor group.

Intramolecular Cyclization Pathways

Radical-Mediated Spirocyclization Techniques
N-Centered Radical Generation and Reactivity

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that can be effectively utilized in the synthesis of nitrogen-containing heterocycles. The generation of NCRs can be accomplished through various methods, including the homolytic cleavage of N-X bonds (where X can be a halogen, oxygen, nitrogen, or sulfur atom) under thermal, photochemical, or redox conditions.

Visible-light photoredox catalysis has become a particularly powerful method for generating NCRs from precursors like N-aminopyridinium salts, oximes, or N-fluoro-N-alkylsulfonamides (NFASs) under mild conditions. Once generated, these electrophilic or nucleophilic radicals can participate in cascade reactions. For instance, an N-centered radical can add to a tethered alkene or alkyne, followed by an ipso-cyclization onto an aromatic ring to construct the spirocyclic framework.

Table 2: Methods for Generating N-Centered Radicals for Cyclization

Precursor Type Method of Generation Intermediate Radical Application Reference(s)
Acyl Oxime Esters Visible-light photoredox catalysis Nitrogen-centered radical Acylation/ipso-cyclization for spirotrienones
N-Aminopyridinium Salts Photoredox-driven N-N bond cleavage Aminyl radical C-H Amination
N-Fluoro-N-alkylsulfonamides (NFASs) Copper catalysis Nitrogen-centered radical Intermolecular aminoalkynylation

The reactivity of the generated NCR is influenced by its substitution and hybridization pattern, which determines whether it behaves as a nucleophile or an electrophile in subsequent bond-forming steps.

Hydrogen Atom Transfer (HAT) Reactions in Oxa-Aza Spirobicycles

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry that enables the activation of C-H bonds, which are typically unreactive. In the context of synthesizing oxa-aza spirobicycles, HAT reactions can be used to generate a carbon-centered radical from a C-H bond, which can then undergo cyclization.

This strategy is particularly useful for remote functionalization, where a reactive site is generated at a position distant from existing functional groups. For example, a nitrogen-centered radical, generated via one of the methods described above, could abstract a hydrogen atom from a specific C-H bond within the same molecule. This intramolecular HAT process is governed by the thermodynamics of the C-H bond and the stability of the resulting C-centered radical, often favoring a 1,5- or 1,6-HAT through a quasi-six-membered or seven-membered transition state. The newly formed carbon radical can then cyclize onto a tethered acceptor to form the spirocyclic core.

Recent advancements have utilized visible light-induced bromine radical-assisted HAT, where a photochemically generated bromine radical acts as a potent hydrogen acceptor to initiate the radical cascade. This approach expands the scope of HAT chemistry for constructing complex cyclic systems.

Beyond radical pathways, intramolecular ionic and pericyclic reactions provide alternative and powerful routes for spirocyclic assembly. These reactions proceed through charged intermediates or concerted transition states, respectively.

Acid-catalyzed condensation reactions represent a classic ionic approach. For example, the three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid can produce 2-azaspiro[4.5]deca-6,9-dien-8-ones. This reaction proceeds via electrophilic substitution and subsequent cyclization to form the spirocyclic core.

Pericyclic reactions, such as intramolecular Diels-Alder or ene reactions, offer a highly stereocontrolled method for constructing cyclic systems. A substrate containing both a diene and a dienophile, or an ene and an enophile, can be designed to undergo a thermally or photochemically induced cyclization. This approach can forge the spirocyclic junction with predictable stereochemistry based on the principles of orbital symmetry. For instance, a propargylic ene reaction of a 1,6-diyne can generate a vinylallene, which then undergoes an intramolecular Diels-Alder reaction to form a complex bicyclic system, demonstrating the power of cascaded pericyclic processes.

Specific Synthetic Routes for Related Spiro[4.6]undecane Systems

While direct synthetic routes for 8-Oxa-2-azaspiro[4.6]undecane are not extensively documented in readily available literature, methods for analogous N-heterospirocycles and spiro[4.6]undecane carbocycles provide a strong foundation for its construction. These strategies often involve advanced chemical transformations that allow for the assembly of the complex spirocyclic framework.

The synthesis of N-heterospirocycles has been significantly advanced by the advent of photocatalysis, which offers mild and efficient pathways to these complex structures. thieme-connect.comresearchgate.net This approach often utilizes the generation of radical intermediates to facilitate the formation of the spirocyclic core. acs.orgresearchgate.net

Visible-light-mediated photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. chim.itelsevier.com It enables the construction of C(sp3)-rich N-heterospirocycles from readily available starting materials under mild conditions. thieme-connect.com These processes typically involve the reaction of secondary amines with ketones or aldehydes, initiated by a photocatalyst that absorbs energy from visible light, often from blue LEDs. thieme-connect.com This method avoids the harsh conditions and multi-step procedures associated with traditional synthetic routes. thieme-connect.com Another approach involves the photocatalytic generation of N-centered radicals from precursors like N-allylsulfonamides, which can then react with alkenes to construct β-spirocyclic pyrrolidines. acs.org Such visible-light-induced reactions can even be performed under metal-free and catalyst-free conditions in specific cases, for instance, in the synthesis of spiro-epoxides from N-tosylhydrazones and trifluoromethyl ketones. rsc.org

The efficiency of photocatalytic N-heterospirocycle formation is highly dependent on the catalyst system employed. Iridium-based photocatalysts, such as Ir[(dMeppy)2(dtbpy)]PF6, have proven effective in these transformations. thieme-connect.com The optimization of the reaction involves careful selection of the catalyst, additives, and reaction conditions. For instance, the use of a Hantzsch ester and propionic acid as additives can be crucial for an efficient reaction. thieme-connect.com

Semiconductor-based composites, like g-C3N4/ZnO nanowires, are also explored as efficient photocatalysts, primarily for degradation applications, but the principles of their function are relevant. mdpi.com Their enhanced photocatalytic performance stems from increased light absorption and efficient separation of photogenerated electrons and holes, which could be harnessed for synthetic applications. mdpi.com The key to an effective photocatalytic process is the generation of radical ions or radicals that can undergo a cyclization step to form the desired heterocyclic ring. researchgate.net

Below is an interactive table summarizing catalyst systems used in related N-heterospirocycle syntheses.

Catalyst SystemStarting MaterialsLight SourceKey Features
Ir[(dMeppy)2(dtbpy)]PF6Secondary amines, Ketones/Aldehydes40 W blue LEDStreamlined synthesis of C(sp3)-rich N-heterospirocycles. thieme-connect.com
Photosensitizer (organic or inorganic)N-allylsulfonamides, AlkenesVisible LightConstructs β-spirocyclic pyrrolidines via N-centered radicals. acs.org
None (Catalyst-free)N-tosylhydrazones, Trifluoromethyl ketonesVisible LightMetal-free synthesis of trifluoromethyl(spiro)-epoxides. rsc.org

Ring expansion and contraction are powerful strategies for accessing cyclic structures that are otherwise difficult to synthesize. nih.govrsc.org These methods can be applied to the formation of the seven-membered oxepane (B1206615) ring or the five-membered pyrrolidine ring found in 8-Oxa-2-azaspiro[4.6]undecane.

An efficient protocol for the synthesis of [4.6] spirocarbocycles has been developed using a sequential base-promoted ring-expansion followed by an iodine-mediated spirocyclization. rsc.org This transition-metal-free method involves the C–C σ-bond cleavage of cyclic ketoesters to generate the larger ring system. rsc.org Similarly, new ring expansion strategies have been reported for synthesizing medium-sized and macrocyclic sulfonamides, where the key step is initiated by nitro reduction or amine conjugate addition. researchgate.net These methods demonstrate the feasibility of expanding a pre-existing ring to form the larger ring of the spiro[4.6]undecane system. Conversely, ring-contraction methods are also employed to construct highly functionalized carbocycles and spirocycles. rsc.orgsigmaaldrich.com

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity from simple precursors in a single step. documentsdelivered.com A visible-light-driven photocatalytic MCR has been developed for the direct assembly of N-heterospirocycles, such as β-spirocyclic pyrrolidines, from N-allylsulfonamides and alkenes. acs.org Another example is the three-component condensation of 2,6-dimethylphenol with isobutyraldehyde and various nitriles in concentrated sulfuric acid to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net These reactions are atom-economical and streamline the synthesis of complex spirocyclic frameworks.

Cascade annulations, where multiple bond-forming events occur sequentially in a one-pot process, are also valuable for constructing spirocycles. researchgate.net These strategies can rapidly build the intricate architecture of compounds like 8-Oxa-2-azaspiro[4.6]undecane from simpler starting materials.

Photocatalytic Methods for N-Heterospirocycle Formation

Control of Stereochemistry in 8-Oxa-2-azaspiro[4.6]undecane Synthesis

The enantioselective synthesis of spirocycles is a significant challenge for organic chemists. researchgate.net Due to their unique three-dimensional structures, controlling the stereochemistry at the spirocyclic center is crucial, especially for pharmaceutical applications. General strategies for controlling stereochemistry in organic synthesis are applicable to the synthesis of 8-Oxa-2-azaspiro[4.6]undecane. chemistryconnected.com

These methods include:

Substrate Control: Using a starting material that is already chiral to direct the stereochemical outcome of subsequent reactions.

Reagent Control: Employing chiral reagents, catalysts, or auxiliaries to induce asymmetry in the product. Asymmetric photocatalysis, for example, could be used to generate specific enantiomers.

Kinetic Resolution: Using enzymes or chiral catalysts to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. chemistryconnected.com

While specific methodologies for the stereocontrolled synthesis of 8-Oxa-2-azaspiro[4.6]undecane are not detailed in the reviewed literature, the development of such methods is a key objective in the field of spirocycle synthesis. researchgate.net

Diastereoselective Approaches

While specific diastereoselective methods for the synthesis of 8-Oxa-2-azaspiro[4.6]undecane are not extensively documented in publicly available literature, valuable insights can be drawn from methodologies applied to analogous spirocyclic systems. The control of diastereoselectivity is crucial in the synthesis of spiro compounds due to the potential for multiple stereocenters.

One notable approach to achieving high diastereoselectivity in the synthesis of a related 2-oxa-7-azaspiro[4.5]decane system involves a gold and palladium relay catalytic tandem cyclization. This method utilizes enynamides and vinyl benzoxazinanones to construct the spirocyclic core. The reaction proceeds through an in-situ generated azadiene, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole. This strategy has demonstrated the potential to achieve high diastereomeric ratios, in some cases exceeding 20:1. The choice of catalysts and reaction conditions plays a pivotal role in directing the stereochemical outcome of the cyclization. Factors such as steric hindrance and electronic effects of the substrates and reagents can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over the other.

Reactant 1Reactant 2Catalyst SystemDiastereomeric Ratio (dr)
EnynamideVinyl benzoxazinanoneAu/Pd Relay Catalysis>20:1

This table illustrates a diastereoselective approach for an analogous spirocyclic system.

Enantioselective Synthesis Utilizing Chiral Auxiliaries or Catalysts

Achieving enantioselectivity in the synthesis of spirocycles like 8-Oxa-2-azaspiro[4.6]undecane is a significant endeavor in asymmetric synthesis. The use of chiral auxiliaries and chiral catalysts are two prominent strategies to introduce chirality and obtain enantiomerically enriched products.

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including the synthesis of complex molecules. In the context of spirocycle synthesis, a chiral auxiliary can be attached to a precursor molecule to control the approach of a reactant, leading to the formation of a specific enantiomer. researchgate.netresearchgate.net After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. wikipedia.org

Chiral Catalysts: The use of chiral catalysts offers a more atom-economical approach to enantioselective synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. Various chiral catalysts, including those based on transition metals and organocatalysts, have been developed for the synthesis of spiro compounds. researchgate.net For instance, chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a range of enantioselective transformations. In the synthesis of spirocyclic compounds, these catalysts can activate substrates and create a chiral environment that favors the formation of one enantiomer over the other.

StrategyKey FeatureExample
Chiral AuxiliariesTemporary incorporation of a chiral moiety to direct stereochemistry. wikipedia.orgEvans' Oxazolidinones
Chiral CatalystsUse of a substoichiometric amount of a chiral molecule to induce enantioselectivity. researchgate.netChiral Phosphoric Acids

This table summarizes general enantioselective strategies applicable to spirocycle synthesis.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.org This approach leverages the inherent chirality of natural compounds such as amino acids, carbohydrates, and terpenes to avoid the need for de novo asymmetric synthesis. wikipedia.org

While specific examples of chiral pool synthesis for 8-Oxa-2-azaspiro[4.6]undecane are not readily found in the literature, the principles of this strategy are broadly applicable. For instance, a synthesis could be envisioned starting from a chiral amino acid or a carbohydrate derivative that contains a pre-existing stereocenter. This chiral starting material would then be elaborated through a series of chemical transformations to construct the desired spirocyclic framework. The key advantage of this approach is the direct transfer of chirality from the starting material to the final product, often simplifying the synthetic route and ensuring high enantiomeric purity. rsc.org

Chiral Pool SourcePotential Application
Amino AcidsCan provide a chiral backbone for the azaspirocycle.
CarbohydratesOffer multiple stereocenters and functional groups for elaboration.
TerpenesCan serve as a source of chiral carbocyclic fragments. wikipedia.org

This table highlights potential starting materials for a chiral pool approach to azaspirocycles.

Scalable Synthesis and Process Optimization for Spiro[4.6]undecane Derivatives

The transition from laboratory-scale synthesis to large-scale production necessitates the development of robust, efficient, and safe processes. For spiro[4.6]undecane derivatives, including 8-Oxa-2-azaspiro[4.6]undecane, process optimization is key to achieving commercially viable manufacturing.

Flow Chemistry Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of complex molecules. springerprofessional.deegasmoniz.com.ptresearchgate.net These benefits include enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for automation and telescoped reactions. researchgate.net

The application of flow chemistry to the synthesis of heterocyclic compounds, including spirocycles, has been an area of active research. springerprofessional.deegasmoniz.com.ptresearchgate.netresearchgate.netbohrium.com For the synthesis of 8-Oxa-2-azaspiro[4.6]undecane derivatives, a flow-based process could offer significant improvements in efficiency and scalability. For example, a key cyclization step could be performed in a heated microreactor, allowing for precise temperature control and rapid optimization of reaction conditions. The use of immobilized reagents or catalysts in packed-bed reactors can also facilitate product purification and catalyst recycling, further streamlining the process.

Advantage of Flow ChemistryRelevance to Spirocycle Synthesis
Enhanced Heat and Mass TransferImproved control over exothermic cyclization reactions.
Precise Reaction ControlFine-tuning of temperature, pressure, and residence time to optimize yield and selectivity. researchgate.net
Increased SafetyHandling of hazardous reagents in small, contained volumes.
Automation and TelescopingPotential for multi-step sequences without intermediate purification. researchgate.net

This table outlines the potential benefits of applying flow chemistry to the synthesis of spirocycles.

Efficiency and Yield Optimization Strategies

Optimizing the efficiency and yield of a synthetic route is a critical aspect of process development. This involves a systematic investigation of various reaction parameters to identify the conditions that provide the best outcome.

For the synthesis of 8-Oxa-2-azaspiro[4.6]undecane and its derivatives, several strategies can be employed to maximize yield and efficiency. These include:

Reaction Condition Screening: A thorough screening of solvents, temperatures, catalysts, and reagent stoichiometry can identify the optimal conditions for each synthetic step. High-throughput screening techniques can accelerate this process.

Minimization of Side Reactions: Understanding the reaction mechanism can help in identifying potential side reactions and developing strategies to minimize their formation. This may involve adjusting the reaction temperature, using specific additives, or modifying the substrate.

By systematically applying these optimization strategies, it is possible to develop a robust and high-yielding synthesis of 8-Oxa-2-azaspiro[4.6]undecane and its derivatives, making these valuable compounds more accessible for further research and applications.

Advanced Structural Investigations of 8 Oxa 2 Azaspiro 4.6 Undecane

Conformational Analysis of the Spiro[4.6]undecane Scaffold

The conformational landscape of 8-Oxa-2-azaspiro[4.6]undecane is dictated by the interplay of the inherent flexibilities of its constituent five-membered pyrrolidine (B122466) and seven-membered oxepane (B1206615) rings, as well as the constraints imposed by the spirocyclic fusion.

Ring Flexibilities and Preferred Conformations

The five-membered pyrrolidine ring is known for its flexibility, typically adopting envelope or twist (half-chair) conformations to minimize torsional strain. In the context of a spirocycle, the preferred pucker of the pyrrolidine ring will be influenced by steric interactions with the adjacent oxepane ring. The motional restrictions of the proline pyrrolidine ring, a related structure, are known to be influenced by substituents, which can favor specific puckering modes. nih.gov

The seven-membered oxepane ring possesses a greater degree of conformational freedom compared to smaller rings, with several low-energy conformations possible, including chair, twist-chair, boat, and twist-boat forms. researchgate.net Computational studies on oxepane have shown that the chair and twist-chair conformations are generally the most stable. researchgate.net The presence of the oxygen heteroatom influences the ring's geometry and the relative energies of its conformers. researchgate.net

Influence of Spirocenter and Heteroatom Positions on Conformation

The positions of the nitrogen and oxygen heteroatoms play a critical role in determining the conformational preferences. The nitrogen atom in the pyrrolidine ring and the oxygen atom in the oxepane ring introduce specific bond lengths and angles that differ from their carbon counterparts. Furthermore, the presence of lone pairs on these heteroatoms can lead to specific intramolecular interactions, such as hydrogen bonding (if a hydrogen is present on the nitrogen) or dipole-dipole interactions, which can stabilize certain conformations. uky.edu The incorporation of heteroatoms like oxygen into a spirocyclic unit has been shown to influence physicochemical properties such as solubility and lipophilicity. nih.govnih.gov

Stereochemical Aspects of 8-Oxa-2-azaspiro[4.6]undecane

The stereochemistry of 8-Oxa-2-azaspiro[4.6]undecane is a key feature, with the potential for chirality arising from the unique spirocyclic structure.

Chirality at the Spirocenter

The spiroatom in 8-Oxa-2-azaspiro[4.6]undecane is a stereocenter if the two rings are considered as different substituents, which they are in this case (a pyrrolidine ring and an oxepane ring). Even in unsubstituted spiroalkanes, chirality can arise if the molecule lacks a plane of symmetry or a center of inversion. rsc.org For 8-Oxa-2-azaspiro[4.6]undecane, the presence of the heteroatoms at specific positions within the rings ensures that the molecule is asymmetric, and therefore chiral. The two rings are not in the same plane, and the molecule will exist as a pair of enantiomers. stackexchange.com

Table 1: Chirality Features of 8-Oxa-2-azaspiro[4.6]undecane
FeatureDescription
SpirocenterThe quaternary carbon atom common to both rings is a stereocenter.
Symmetry ElementsThe molecule lacks a plane of symmetry and a center of inversion.
EnantiomersExists as a pair of non-superimposable mirror images (enantiomers).

Determination of Absolute Configuration in Related Oxa-Aza Spirocycles

Determining the absolute configuration of chiral molecules is a critical aspect of their characterization. While X-ray crystallography remains the definitive method, it requires the formation of a suitable single crystal. For molecules in solution, chiroptical spectroscopic methods are invaluable.

Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution. biotools.usschrodinger.comnih.govnih.govspectroscopyeurope.com This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. biotools.usnih.gov This approach is particularly useful for conformationally flexible molecules, as the calculated spectrum can be a population-weighted average of the VCD spectra of the most stable conformers.

Table 2: Methods for Determining Absolute Configuration
MethodPrincipleAdvantagesLimitations
X-ray CrystallographyDiffraction of X-rays by a single crystal.Provides unambiguous determination of absolute configuration and solid-state conformation.Requires a suitable single crystal, which can be difficult to obtain.
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared light.Applicable to molecules in solution; provides conformational information.Requires comparison with quantum chemical calculations.
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis light.Sensitive to the stereochemistry of chromophores.Requires the presence of a suitable chromophore.

Chemical Reactivity and Derivatization of 8 Oxa 2 Azaspiro 4.6 Undecane

Selective Modifications at Nitrogen and Oxygen Heteroatoms

The two heteroatoms within the spirocyclic structure, the nitrogen at position 2 and the oxygen at position 8, exhibit different reactivities.

Nitrogen Atom (Position 2): The secondary amine in the pyrrolidine (B122466) ring is a nucleophilic and basic center, making it the most common site for selective modification. Standard reactions for secondary amines can be readily applied to this scaffold:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces substituents on the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of amides, which can alter the electronic properties and hydrogen bonding capacity of the nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, yields sulfonamides. acs.org This is often used to protect the nitrogen or to introduce specific functionalities. An example is the formation of 4-(chloromethyl)-2-tosyl-2-azaspiro[4.6]undecane. acs.org

Oxygen Atom (Position 8): The oxygen atom is part of an ether linkage within the seven-membered oxepane (B1206615) ring. Ethers are generally unreactive and stable to many reaction conditions, including those used to modify the nitrogen atom or peripheral substituents. This chemical inertness is a key feature of the scaffold, ensuring the core structure remains intact during most synthetic transformations. Cleavage of the ether would require harsh conditions (e.g., strong Lewis acids or proton acids) and would lead to the destruction of the spirocyclic system.

Table 2: Selective Modifications at the Nitrogen Heteroatom
Reaction TypeReagentProduct ClassReference
N-AlkylationAlkyl halide (R-X)Tertiary Amine-
N-AcylationAcyl chloride (R-COCl)Amide-
N-SulfonylationTosyl chloride (TsCl)Sulfonamide acs.org

Reactions at Peripheral Substituents and their Influence on the Core Structure

For instance, converting the carboxylic acid group at C4 into an ester or an amide can significantly alter the compound's polarity, solubility, and ability to interact with biological targets. evitachem.com The introduction of bulky substituents on the nitrogen atom can create steric hindrance that may influence the accessibility of other parts of the molecule, although it is unlikely to induce ring strain or cleavage. The primary influence of these peripheral reactions is therefore not on the core structure's stability but on its physicochemical and pharmacological profile.

Exploration of Novel Reaction Pathways

The 8-oxa-2-azaspiro[4.6]undecane scaffold is related to spirocyclic systems found in marine natural products. semanticscholar.orgmdpi.com The biosynthesis of the 1,6-dioxa-2-azaspiro[4.6]undecane backbone of psammaplysins, for example, is proposed to proceed through a unique pathway involving an oximino epoxide intermediate. semanticscholar.orgmdpi.com An epoxide ring-opening event is thought to lead to ring enlargement, forming the seven-membered oxepane ring of the spirocycle. semanticscholar.orgmdpi.com Such biosynthetic pathways provide inspiration for novel laboratory syntheses of these complex scaffolds.

In synthetic chemistry, modern methods are being explored to construct such spirocycles efficiently. Visible-light-driven photocatalysis has been utilized in multicomponent reactions to directly assemble N-heterospirocycles, showcasing a novel approach to creating complex molecular architectures from simpler precursors. acs.org These advanced synthetic strategies represent a departure from classical multi-step methods and open new avenues for the rapid generation of diverse libraries of spirocyclic compounds for further study.

Computational and Theoretical Studies on 8 Oxa 2 Azaspiro 4.6 Undecane

Quantum Mechanical Calculations for Electronic Structure

There is currently no published research detailing the quantum mechanical calculations for the electronic structure of 8-Oxa-2-azaspiro[4.6]undecane .

Molecular Orbital Analysis

No studies on the molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and their energy gaps, are available for this compound.

Charge Distribution and Reactivity Prediction

Information regarding the charge distribution, electrostatic potential maps, and theoretical predictions of reactivity for 8-Oxa-2-azaspiro[4.6]undecane is not present in the current body of scientific literature.

Conformational Energy Landscapes and Dynamics

Detailed computational analyses of the conformational energy landscapes and dynamics of 8-Oxa-2-azaspiro[4.6]undecane have not been reported.

Molecular Dynamics Simulations

There are no available records of molecular dynamics simulations having been performed to investigate the conformational flexibility and dynamic behavior of this spirocyclic system.

Density Functional Theory (DFT) for Conformational Preferences

While Density Functional Theory (DFT) is a common method for determining the stable conformations of molecules, no DFT studies specifically focused on the conformational preferences of 8-Oxa-2-azaspiro[4.6]undecane have been published.

Structure Activity Relationship Sar Concepts and Mechanism of Action for 8 Oxa 2 Azaspiro 4.6 Undecane Scaffolds in Academic Research

Spirocyclic Scaffold as a Key Pharmacophore Element

The 8-Oxa-2-azaspiro[4.6]undecane framework features a unique spirocyclic system where a pyrrolidine (B122466) ring and a tetrahydropyran ring share a single carbon atom. This arrangement imparts a distinct three-dimensional geometry, which can be a crucial element of a pharmacophore—the essential molecular features responsible for a drug's biological activity. The rigidity of the spirocyclic core helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

In drug design, spirocyclic fragments are often employed as bioisosteres for more common cyclic structures, offering improved metabolic stability and physicochemical properties. For instance, related azaspirocycles have been investigated as mimics of piperidine, a common motif in bioactive compounds. The introduction of the oxygen heteroatom in the seven-membered ring of 8-Oxa-2-azaspiro[4.6]undecane can influence properties such as polarity and hydrogen bonding capacity, further modulating its potential as a pharmacophore.

Mechanistic Investigations of Biological Activity of Related Scaffolds

While specific mechanistic studies on 8-Oxa-2-azaspiro[4.6]undecane are not extensively documented in publicly available research, the biological activities of analogous spirocyclic systems provide valuable insights into their potential mechanisms of action.

Modulation of Protein Interactions

The defined spatial arrangement of substituents on a spirocyclic scaffold can facilitate precise interactions with protein surfaces. The ability to position functional groups in specific vectors allows for the targeted disruption or stabilization of protein-protein interactions, which are critical in many disease pathways. The 8-Oxa-2-azaspiro[4.6]undecane core can serve as a rigid platform to orient functionalities that can interact with key residues in the binding pockets of target proteins.

Enzyme Inhibition Mechanisms

Derivatives of related azaspirocyclic scaffolds have been explored as enzyme inhibitors. The mechanism of inhibition can vary widely, from competitive binding at the active site to allosteric modulation. The structural features of the 8-Oxa-2-azaspiro[4.6]undecane, including the nitrogen and oxygen heteroatoms, can engage in hydrogen bonds, electrostatic interactions, or coordination with metal ions within an enzyme's active site, leading to the inhibition of its catalytic activity.

Membrane Permeabilization Studies

Ligand-Target Binding Modes through Computational Docking and Dynamics

In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for predicting the binding modes of ligands with their target proteins. For the 8-Oxa-2-azaspiro[4.6]undecane scaffold, these techniques could be used to:

Predict Binding Poses: Docking algorithms can predict the preferred orientation of the molecule within a protein's binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Estimate Binding Affinity: Scoring functions can provide an estimation of the binding free energy, helping to prioritize compounds for synthesis and biological testing.

Assess Conformational Stability: Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode.

Such computational studies would be instrumental in guiding the rational design of novel derivatives of 8-Oxa-2-azaspiro[4.6]undecane with enhanced biological activity.

Applications in Academic Chemical Research

Utility as Synthetic Building Blocks

The 8-Oxa-2-azaspiro[4.6]undecane framework, particularly its derivative 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid, serves as a versatile building block in organic synthesis. nih.gov The presence of both a secondary amine and a carboxylic acid provides two reactive handles for further chemical modifications, such as esterification and amidation. nih.gov The synthesis of this scaffold often commences from more readily available precursors like 1-oxa-8-azaspiro[4.5]decane derivatives. nih.gov

The spirocyclic nature of 8-Oxa-2-azaspiro[4.6]undecane imparts a rigid, three-dimensional geometry to the molecules derived from it. This is a highly desirable feature in modern drug design, as it can lead to improved binding affinity and selectivity for biological targets. The defined spatial arrangement of substituents on the undecane (B72203) ring system allows for the precise orientation of functional groups to interact with protein binding pockets.

Key reactions that underscore the utility of 8-Oxa-2-azaspiro[4.6]undecane derivatives as building blocks include:

Esterification: The carboxylic acid group can be readily converted to a variety of esters, allowing for the introduction of different alkyl or aryl groups. nih.gov

Amide bond formation: The secondary amine can be acylated or coupled with other amino acids or amines to form peptides or more complex amides.

Decarboxylation: Under specific conditions, the carboxylic acid can be removed, leading to the parent 8-Oxa-2-azaspiro[4.6]undecane scaffold with a free position for further functionalization. nih.gov

Reduction: The carbonyl group of the carboxylic acid can be reduced to an alcohol, providing another point for chemical diversification. nih.gov

Application in Scaffold-Based Drug Discovery Research (Lead Optimization Concepts)

In scaffold-based drug discovery, core structures with favorable pharmacological properties are systematically modified to enhance their potency, selectivity, and pharmacokinetic profiles. The 8-Oxa-2-azaspiro[4.6]undecane scaffold is of interest in this context due to the prevalence of spirocycles in approved drugs and clinical candidates. The introduction of a spirocyclic moiety can lead to improved metabolic stability and cell permeability.

While specific examples of lead optimization campaigns solely focused on the 8-Oxa-2-azaspiro[4.6]undecane scaffold are not extensively documented in publicly available literature, the closely related 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully employed in the development of M1 muscarinic agonists for potential treatment of Alzheimer's disease. In these studies, systematic modifications of the spirocyclic core led to compounds with preferential affinity for the M1 receptor and potent antiamnesic activity.

The principles of lead optimization that can be applied to the 8-Oxa-2-azaspiro[4.6]undecane scaffold include:

Modulation of Physicochemical Properties: The nitrogen atom in the ring can be functionalized to modulate the pKa and lipophilicity of the molecule, which in turn affects its solubility, absorption, and distribution.

Exploration of Structure-Activity Relationships (SAR): By synthesizing a library of derivatives with different substituents on the pyrrolidine (B122466) and oxepane (B1206615) rings, researchers can systematically probe the SAR to identify key interactions with the biological target.

Introduction of Pharmacophoric Elements: The scaffold can be decorated with various pharmacophoric groups, such as hydrogen bond donors and acceptors, aromatic rings, and charged groups, to enhance target engagement.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of selective and potent chemical probes is crucial for understanding disease pathways and validating new drug targets. While there are no specific reports detailing the use of 8-Oxa-2-azaspiro[4.6]undecane as a chemical probe, the broader class of oxa-azaspirocycles has shown promise in this area.

For instance, derivatives of the related 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane have been developed as selective ligands for the sigma-1 receptor. Some of these ligands have been radiolabeled with fluorine-18 (B77423) to serve as positron emission tomography (PET) tracers for imaging sigma-1 receptors in the brain. rsc.org This suggests that the 8-Oxa-2-azaspiro[4.6]undecane scaffold could also be a viable starting point for the development of novel imaging agents or fluorescent probes for other biological targets.

The key features of the 8-Oxa-2-azaspiro[4.6]undecane scaffold that make it potentially suitable for chemical probe development include:

A rigid core: This can help in achieving high selectivity for the target protein.

Functionalizable sites: The nitrogen and other positions on the rings can be used to attach reporter tags such as fluorophores, biotin, or radioactive isotopes.

Novel chemical space: The unique three-dimensional structure can lead to probes with novel binding modes and selectivity profiles.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening. The goal of DOS is to populate chemical space with novel scaffolds that are not well-represented in commercial compound collections. Azaspirocycles are attractive targets for DOS due to their inherent three-dimensionality.

While there are no specific reports of DOS libraries explicitly featuring the 8-Oxa-2-azaspiro[4.6]undecane scaffold, the general methodologies for the diversity-oriented synthesis of other azaspirocycles are well-established. These methods often involve multicomponent reactions and subsequent cyclization steps to rapidly build up molecular complexity. For example, a multicomponent condensation followed by ring-closing metathesis, epoxide opening, or reductive amination has been used to generate libraries of functionalized pyrrolidines, piperidines, and azepines. evitachem.com

The 8-Oxa-2-azaspiro[4.6]undecane scaffold, with its multiple points of diversification, is an ideal candidate for inclusion in DOS libraries. A hypothetical DOS approach utilizing this scaffold could involve:

Varying the substituents on the pyrrolidine ring.

Introducing diversity at the nitrogen atom.

Modifying the oxepane ring.

By combining a set of diverse building blocks in a combinatorial fashion, a large library of 8-Oxa-2-azaspiro[4.6]undecane derivatives could be synthesized and screened for a wide range of biological activities.

Challenges and Future Research Directions for 8 Oxa 2 Azaspiro 4.6 Undecane

Development of Highly Enantioselective and Diastereoselective Synthesis Methods

A primary hurdle in the advancement of 8-Oxa-2-azaspiro[4.6]undecane chemistry is the limited availability of efficient and stereocontrolled synthetic routes. The spirocyclic core, featuring a chiral center at the spiro-carbon, necessitates the development of methods that can selectively produce a single enantiomer or diastereomer.

Future research in this domain will likely focus on several key areas:

Asymmetric Catalysis: The application of chiral catalysts, including transition metal complexes and organocatalysts, presents a powerful strategy for achieving high levels of enantioselectivity. The development of catalysts specifically tailored for the construction of the 8-Oxa-2-azaspiro[4.6]undecane ring system is a critical objective. This could involve intramolecular cyclization reactions of appropriately functionalized precursors, where the catalyst dictates the stereochemical outcome.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the spirocyclic framework is another promising approach. This strategy embeds stereochemical information from the outset, guiding the formation of the desired stereoisomer.

Substrate Control: The inherent stereochemistry of the starting materials can also be exploited to direct the formation of specific diastereomers. Research into diastereoselective cyclization reactions, where existing stereocenters in the precursor influence the formation of the new spirocyclic center, will be crucial.

The successful development of such methods will be instrumental in enabling the systematic investigation of the biological activities of individual stereoisomers of 8-Oxa-2-azaspiro[4.6]undecane derivatives.

Synthetic Strategy Key Advantages Research Focus
Asymmetric CatalysisHigh enantioselectivity, catalytic natureDesign of specific catalysts for the 8-Oxa-2-azaspiro[4.6]undecane core
Chiral Pool SynthesisReadily available starting materialsEfficient multi-step sequences from natural products
Substrate ControlDiastereoselective synthesisUnderstanding stereodirecting effects in cyclization reactions

Exploration of Novel Derivatization Strategies for Enhanced Functionalization

To fully explore the chemical space around the 8-Oxa-2-azaspiro[4.6]undecane core, the development of novel and efficient derivatization strategies is paramount. The ability to introduce a wide range of functional groups at specific positions on the spirocyclic framework will be essential for tuning its physicochemical properties and biological activity.

Future research directions in this area include:

Site-Selective C-H Functionalization: Direct activation and functionalization of C-H bonds on the spirocyclic scaffold represents a highly atom-economical and efficient approach to derivatization. Research into regioselective and stereoselective C-H functionalization reactions, mediated by transition metal catalysts or photoredox catalysis, will open up new avenues for creating diverse libraries of analogues. Recent studies on the radical C-H functionalization of other azaspirocycles have highlighted the potential for achieving site-selectivity, a strategy that could be adapted to the 8-Oxa-2-azaspiro[4.6]undecane system. technologynetworks.com

Late-Stage Functionalization: Developing methods for introducing functional groups in the later stages of a synthetic sequence is highly desirable, as it allows for the rapid generation of a diverse set of analogues from a common intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Bioorthogonal Chemistry: The incorporation of bioorthogonal handles, such as alkynes or azides, onto the 8-Oxa-2-azaspiro[4.6]undecane scaffold would enable its use in chemical biology applications. arxiv.orgnih.gov These handles allow for the specific labeling of the molecule in complex biological systems, facilitating studies on its mechanism of action and target identification.

The exploration of these novel derivatization strategies will significantly expand the accessible chemical diversity of 8-Oxa-2-azaspiro[4.6]undecane derivatives, paving the way for the discovery of new therapeutic agents and functional materials.

Advanced Computational Predictions for Rational Design of Novel Derivatives

In silico methods are poised to play a pivotal role in accelerating the discovery and optimization of novel 8-Oxa-2-azaspiro[4.6]undecane derivatives. By leveraging computational chemistry and machine learning, researchers can prioritize the synthesis of compounds with the highest probability of desired properties, thereby saving time and resources.

Key areas for future computational research include:

Molecular Docking and Dynamics Simulations: For biological applications, molecular docking studies can predict the binding modes of 8-Oxa-2-azaspiro[4.6]undecane derivatives to specific protein targets. Subsequent molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes involved. Such in silico screening has been successfully applied to other spirocyclic systems to identify potential antimicrobial agents. Current time information in Vancouver, CA.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. This information can guide the design of compounds with specific electronic or optical properties for materials science applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate the structural features of 8-Oxa-2-azaspiro[4.6]undecane derivatives with their biological activity, QSAR can be used to predict the activity of virtual compounds.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing data to predict a wide range of properties, from bioactivity to synthetic accessibility. cognit.cabeilstein-journals.orgnih.gov As more data on 8-Oxa-2-azaspiro[4.6]undecane and its analogues become available, these models will become increasingly accurate and valuable for rational design.

The integration of these advanced computational tools into the research workflow will enable a more targeted and efficient exploration of the chemical space surrounding the 8-Oxa-2-azaspiro[4.6]undecane scaffold.

Computational Method Application in Rational Design Potential Impact
Molecular DockingPrediction of protein-ligand interactionsIdentification of potential drug candidates
Quantum MechanicsCalculation of electronic and reactivity propertiesDesign of functional materials
QSARPrediction of biological activity from structurePrioritization of synthetic targets
Machine LearningPrediction of diverse molecular propertiesAccelerated discovery cycles

Investigation of Undiscovered Reactivity Patterns

The current understanding of the reactivity of the 8-Oxa-2-azaspiro[4.6]undecane ring system is largely limited to the functional groups appended to it, such as the carboxylic acid in 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid which can undergo esterification, decarboxylation, and reduction. technologynetworks.com A significant area for future research lies in the exploration of the inherent reactivity of the spirocyclic core itself.

Potential avenues for investigation include:

Ring-Opening Reactions: Investigating the conditions under which the oxa- or aza-rings of the spirocycle can be selectively opened could lead to the synthesis of novel, highly functionalized acyclic or macrocyclic structures.

Skeletal Rearrangements: The unique strain and conformational constraints of the spirocyclic system may predispose it to undergo unexpected skeletal rearrangements under thermal, photochemical, or catalytic conditions. The discovery of such rearrangements would not only provide access to novel molecular architectures but also deepen our fundamental understanding of spirocyclic reactivity. Analogous rearrangements have been observed in other complex spirocyclic and azabicyclic systems. nih.govkyoto-u.ac.jp

Multicomponent Reactions: The participation of the 8-Oxa-2-azaspiro[4.6]undecane core or its simple derivatives in multicomponent reactions could provide a rapid and efficient means of generating molecular complexity. The development of novel multicomponent reactions featuring this spirocycle would be a significant advance in synthetic methodology.

Uncovering novel reactivity patterns will undoubtedly expand the synthetic utility of the 8-Oxa-2-azaspiro[4.6]undecane scaffold and lead to the creation of molecules with unprecedented structures and properties.

Integration with Modern Synthetic Technologies (e.g., Artificial Intelligence in Synthesis Design)

The synthesis and derivatization of complex molecules like 8-Oxa-2-azaspiro[4.6]undecane can be significantly accelerated by embracing modern synthetic technologies. The integration of artificial intelligence, automation, and high-throughput screening represents a paradigm shift in how chemical synthesis is approached.

Future research in this area will likely involve:

Automated Synthesis Platforms: The use of automated synthesis robots can enable the rapid and reproducible synthesis of libraries of 8-Oxa-2-azaspiro[4.6]undecane analogues. cognit.ca These platforms can perform reactions, purifications, and analyses with minimal human intervention, freeing up researchers to focus on design and data analysis.

High-Throughput Screening of Reaction Conditions: Miniaturized reaction platforms can be used to rapidly screen a large number of reaction parameters, such as catalysts, solvents, and temperatures, to identify the optimal conditions for a given transformation. This approach can significantly accelerate the optimization of synthetic steps in the preparation of 8-Oxa-2-azaspiro[4.6]undecane derivatives.

The adoption of these modern synthetic technologies will be crucial for unlocking the full potential of the 8-Oxa-2-azaspiro[4.6]undecane scaffold in a timely and efficient manner, ultimately accelerating the pace of discovery in both medicine and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.